molecular formula C11H12ClNO3 B12122214 4-(4-Chlorophenyloxycarbonyl)morpholine

4-(4-Chlorophenyloxycarbonyl)morpholine

Cat. No.: B12122214
M. Wt: 241.67 g/mol
InChI Key: ZQDIQOWSBXBLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyloxycarbonyl)morpholine: is a chemical compound with the following structural formula:

C11H12ClNO3\text{C}_{11}\text{H}_{12}\text{ClNO}_3 C11​H12​ClNO3​

It consists of a morpholine ring (a six-membered cyclic amine) attached to a phenyl group via an oxycarbonyl (ester) linkage. The chlorophenyl substituent imparts specific properties to the compound.

Preparation Methods

Synthetic Routes:

  • One synthetic route involves the reaction of 4-chlorobenzoyl chloride with morpholine in the presence of a base (such as triethylamine). This leads to the formation of the desired compound.
  • Another method utilizes the reaction of 4-chlorobenzoyl isocyanate with morpholine to yield the product.

Industrial Production:

Industrial-scale production typically involves the use of the above synthetic routes. due to its specialized nature, detailed industrial methods may not be widely available.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group may occur, yielding the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

    Common Reagents and Conditions: Reagents like , , and may be employed.

    Major Products: These reactions can yield derivatives with modified functional groups, such as alcohols or substituted morpholines.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: The compound’s unique structure may find applications in drug design or as a probe for biological studies.

    Medicine: Investigations into its potential as a pharmaceutical lead compound are ongoing.

    Industry: It could serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

(4-chlorophenyl) morpholine-4-carboxylate

InChI

InChI=1S/C11H12ClNO3/c12-9-1-3-10(4-2-9)16-11(14)13-5-7-15-8-6-13/h1-4H,5-8H2

InChI Key

ZQDIQOWSBXBLGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC=C(C=C2)Cl

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.